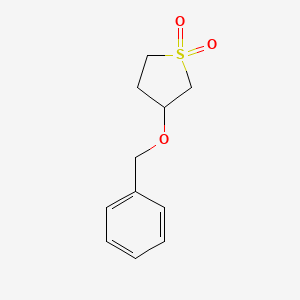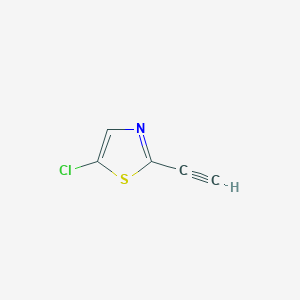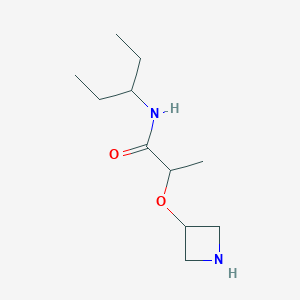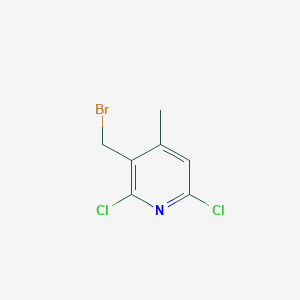
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral compound containing an imidazole ring and an ethanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties. The presence of the imidazole ring makes it a versatile molecule in both synthetic and biological chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Imidazol-2-yl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the (S)-enantiomer. One common method involves the reduction of the corresponding imidazole ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmentally friendly nature. The process typically involves the fermentation of specific microorganisms that can produce the desired compound in high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Saturated imidazole derivatives.
Substitution: Various imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections due to its imidazole ring.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Imidazol-2-yl)ethan-1-ol: The racemic mixture of the compound.
2-(1H-Imidazol-2-yl)ethanol: A positional isomer with the hydroxyl group on the second carbon.
1-(1H-Imidazol-4-yl)ethan-1-ol: Another positional isomer with the imidazole ring substituted at the fourth position.
Uniqueness
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or positional isomers. The specific (S)-enantiomer may exhibit higher selectivity and potency in its interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(1S)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
Clé InChI |
SQFWQHCKCDSOJK-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=NC=CN1)O |
SMILES canonique |
CC(C1=NC=CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



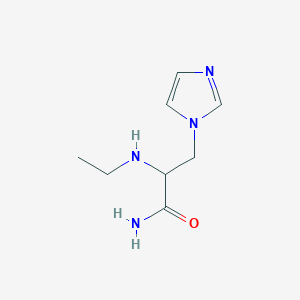
 ketone](/img/structure/B13618087.png)
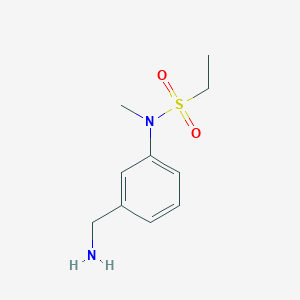
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)

